2-(4-Chlorophenylthio)acetamidoxime
Description
2-(4-Chlorophenylthio)acetamidoxime is a substituted acetamidoxime derivative characterized by a 4-chlorophenylthio group (-S-C₆H₄-Cl) attached to the acetamidoxime core (CH₂-C(=NOH)-NH₂). The 4-chlorophenylthio moiety likely enhances lipophilicity and electronic properties, influencing binding interactions in biological systems .
Properties
Molecular Formula |
C8H9ClN2OS |
|---|---|
Molecular Weight |
216.69g/mol |
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C8H9ClN2OS/c9-6-1-3-7(4-2-6)13-5-8(10)11-12/h1-4,12H,5H2,(H2,10,11) |
InChI Key |
QZQBWSKCYMEUSH-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1SCC(=NO)N)Cl |
Isomeric SMILES |
C1=CC(=CC=C1SC/C(=N\O)/N)Cl |
Canonical SMILES |
C1=CC(=CC=C1SCC(=NO)N)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Pyrimidinylthioacetamidoximes (Antiarrhythmic Agents)
Compounds such as 2-[4-(p-chlorobenzylamino)-6-methyl-2-pyrimidinylthio]acetamidoxime dihydrochloride (6a) and 2-[4-(1,3-benzodioxol-5-ylmethylamino)-6-propyl-2-pyrimidinylthio]acetamidoxime (6g) () share the acetamidoxime scaffold but feature pyrimidinylthio substituents. These compounds exhibit potent antiarrhythmic activity, with 6a and 6g identified as the most effective in their series. Key differences include:
- Substituent Effects : The pyrimidinyl group introduces nitrogen-rich heterocyclic rings, enhancing hydrogen bonding and π-π stacking with cardiac ion channels.
- Activity : Compared to 2-(4-chlorophenylthio)acetamidoxime, these derivatives show higher specificity for arrhythmia targets due to their extended aromatic systems .
| Compound | Substituent | Molecular Weight (g/mol) | Biological Activity |
|---|---|---|---|
| 6a | Pyrimidinylthio + p-Cl-benzyl | Not reported | Antiarrhythmic |
| 2-(4-Chlorophenylthio)acetamidoxime | 4-Cl-Ph-S- | ~218 (inferred) | Underexplored |
2-(4-Fluorobenzylsulphonyl)acetamidoxime (Chelator and Antimicrobial Agent)
2-(4-Fluorobenzylsulphonyl)acetamidoxime (CAS 175276-85-4) differs in its sulphonyl (-SO₂-) linker and fluorine substituent ():
- Physicochemical Properties : Molecular weight = 246.26; white solid with 97% purity ().
- Applications: Pharmaceutical Intermediate: Used in drug synthesis due to its sulfonyl group, which improves metabolic stability. Antimicrobial Activity: Investigated for antifungal and antibacterial effects .
| Property | 2-(4-Fluorobenzylsulphonyl)acetamidoxime | 2-(4-Chlorophenylthio)acetamidoxime |
|---|---|---|
| Substituent | 4-F-Ph-SO₂- | 4-Cl-Ph-S- |
| Molecular Weight | 246.26 | ~218 |
| Key Applications | Chelation, antimicrobial | Likely pharmaceutical |
2-[3-(Trifluoromethyl)phenyl]acetamidoxime (Structural Analog)
This compound (CAS 925393-51-7) features a trifluoromethyl (-CF₃) group ():
- Physicochemical Properties : Molecular weight = 218.18; white solid with 97% purity.
- Handling : Stable at ambient temperatures, similar to the chlorophenylthio analog .
Morpholin-4-yl Acetamidoxime Derivatives
N-Hydroxy-2-morpholin-4-yl-acetamidine () incorporates a morpholine ring, enhancing solubility and bioavailability:
- Price : $60–$110 for 100–500 mg.
- Applications: Not explicitly stated but likely targets neurological or metabolic pathways due to morpholine’s prevalence in CNS drugs.
Key Research Findings and Trends
Antiarrhythmic Activity : Pyrimidinylthio derivatives (e.g., 6a, 6g) outperform simpler phenylthio analogs, suggesting that heterocyclic extensions improve cardiac ion channel modulation .
Chelation vs. Antimicrobial Roles : Sulfonyl groups (as in 4-fluorobenzylsulphonyl) enhance metal-binding capacity, while thioethers (e.g., 4-chlorophenylthio) may prioritize redox activity or receptor binding .
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